N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(13-4-2-8-18-13)15-9-10-5-6-12(19-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJWHKORFFJQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan rings into more saturated compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated furan derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent has been a focal point of research. Notably, it has been investigated for:
- Anti-inflammatory Activity : N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research indicates that this compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking EGFR signaling pathways, it could potentially hinder cancer cell proliferation.
Case Study: Inhibition of COX Enzymes
A study involving the synthesis of derivatives of this compound demonstrated significant COX inhibition. The synthesized compounds were evaluated using enzyme assays, showing IC50 values comparable to known anti-inflammatory drugs.
Materials Science
The incorporation of the bifuran moiety enhances the electronic properties of this compound, making it suitable for applications in materials science:
- Organic Electronics : The compound has been explored for its ability to form organic thin films with photoconductive properties. These films could be utilized in optoelectronic devices such as solar cells and light-emitting diodes (LEDs) .
Data Table: Comparison of Photoconductive Properties
| Property | This compound | Conventional Organic Semiconductors |
|---|---|---|
| Photoconductivity | Moderate | High |
| Stability | Moderate | High |
| Application Potential | Solar cells, LEDs | Solar cells, LEDs |
Organic Synthesis
This compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation and substitution reactions.
Synthetic Pathway Example
A typical synthetic pathway involves the reaction of 2,2'-bifuran with furan-2-carboxylic acid derivatives under specific conditions to yield this compound. This process can be optimized by adjusting temperature and reaction time to improve yield and purity.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide involves its interaction with molecular targets through its furan rings and amide group. The furan rings can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues with Bifuran or Furan Cores
The following table summarizes key compounds structurally related to N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide :
Key Research Findings
Electronic Properties : Bifuran derivatives exhibit lower band gaps compared to thiophene analogs, enhancing their utility in optoelectronic devices .
Bioactivity vs. Toxicity : Nitro-substituted furan carboxamides (e.g., 5-nitrobenzofuran-2-carboxamides) show potent bioactivity but may incur toxicity due to nitro group metabolic activation .
Synthetic Challenges : Low yields (<20%) in palladium-catalyzed reactions highlight the need for optimized protocols for bifuran-carboxamide derivatives .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound features a bifuran structure that enhances its stability and reactivity compared to simpler furan derivatives. The synthesis typically involves the reaction of 2-furoic acid with furfurylamine under optimized conditions, often utilizing microwave-assisted methods to improve yields.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins. This action suggests potential anti-inflammatory properties.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. By blocking this pathway, it could serve as a therapeutic agent in cancer treatment.
- Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Research indicates effective inhibition against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on available research:
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound found it effective against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's broad-spectrum activity highlights its potential as a lead for developing new antibiotics .
Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values below 10 µM. This suggests a promising role in cancer therapy, particularly for hormone receptor-positive breast cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
